molecular formula C14H21NO2 B14844786 3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine

3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine

Cat. No.: B14844786
M. Wt: 235.32 g/mol
InChI Key: IHBFPZLSJQRKRI-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl peresters, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethyl-3-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C14H21NO2/c1-5-11-13(17-14(2,3)4)12(8-9-15-11)16-10-6-7-10/h8-10H,5-7H2,1-4H3

InChI Key

IHBFPZLSJQRKRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1OC(C)(C)C)OC2CC2

Origin of Product

United States

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